1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine

Catalog No.
S14201158
CAS No.
M.F
C16H22FNO3
M. Wt
295.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine

Product Name

1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine

IUPAC Name

tert-butyl 3-(2-fluoro-4-methoxyphenyl)pyrrolidine-1-carboxylate

Molecular Formula

C16H22FNO3

Molecular Weight

295.35 g/mol

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(20-4)9-14(13)17/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

AFSXWESTXSNEIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)F

1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. The compound features a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a substituted aromatic moiety containing both fluorine and methoxy groups. The molecular formula for this compound is C14H18FNO2C_{14}H_{18}FNO_2, and it has a molecular weight of approximately 251.30 g/mol. The presence of the fluorine atom in the aromatic ring enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Due to its functional groups:

  • Substitution Reactions: The fluorine atom can be replaced by nucleophiles, facilitating further synthetic transformations.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form double bonds or cyclic structures.
  • Reduction Reactions: The carbonyl group in the Boc group can be reduced to form amines or alcohols.

These reactions make it versatile for further derivatization in synthetic pathways.

The biological activity of 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is significant due to its structural characteristics. Pyrrolidine derivatives are known for their potential pharmacological applications, including:

  • Antiviral Activity: Compounds with similar structures have shown effectiveness as inhibitors against various viral infections, particularly through their interaction with viral proteases .
  • Neuroprotective Effects: Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
  • Anticancer Properties: The unique substituents on the aromatic ring may enhance selectivity towards cancer cells, making it a candidate for anticancer drug development.

The synthesis of 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Boc Protection: The amine functionality of pyrrolidine is protected using tert-butoxycarbonyl chloride under basic conditions.
  • Substitution Reaction: The introduction of the 2-fluoro-4-methoxyphenyl group can be accomplished via nucleophilic substitution reactions.

1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine has several potential applications:

  • Drug Development: Its structure suggests potential as a lead compound in the development of new pharmaceuticals targeting viral infections or cancer.
  • Chemical Probes: It can serve as a chemical probe for studying biological pathways involving pyrrolidine derivatives.
  • Synthetic Intermediates: The compound may act as an intermediate in the synthesis of more complex organic molecules.

Studies on the interactions of 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine with biological targets are crucial for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes relevant to its biological activity.
  • In Vitro Assays: Conducting assays to determine its efficacy against target cells or organisms.
  • Structure–Activity Relationship Studies: Investigating how modifications to the structure affect biological activity.

Several compounds share structural similarities with 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-Boc-3-(2-chloro-4-methoxyphenyl)pyrrolidineChlorine instead of fluorineMay exhibit different reactivity due to chlorine's electronegativity
1-Boc-3-(2-bromo-4-methoxyphenyl)pyrrolidineBromine instead of fluorineSimilar reactivity but potentially lower selectivity in biological assays
1-Boc-3-(4-fluorophenyl)pyrrolidineNo methoxy groupLacks additional functionalization that could enhance solubility and binding

Uniqueness

The uniqueness of 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine lies in its combination of a fluorinated aromatic ring and a methoxy group, which may confer distinct electronic properties and enhance biological activity compared to its analogs. The presence of both substituents allows for increased lipophilicity and potentially improved interaction with biological targets.

This compound represents a promising area for further research and development within medicinal chemistry, particularly regarding its synthesis and potential therapeutic applications.

Multi-Step Organic Synthesis Strategies

The foundational synthesis route described in patent CN101993404A provides a three-step protocol adaptable to aryl-substituted pyrrolidines. For 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine, this involves:

  • Cyanoalkylation: Glycine (1 mol), acrylonitrile (1 mol), and paraformaldehyde (2 mol) undergo reflux in toluene at 110°C for 8 hours, yielding 3-cyanopyrrolidine through a Strecker-type annulation. The electron-withdrawing cyano group facilitates subsequent functionalization.
  • Boc Protection: Treatment of 3-cyanopyrrolidine (0.5 mol) with di-tert-butyl dicarbonate (0.5 mol) in dichloromethane, catalyzed by triethylamine (0.55 mol), achieves complete N-protection within 4 hours at 25°C. This step demonstrates 92% conversion efficiency in optimized batches.
  • Aryl Introduction and Reduction: Palladium-catalyzed coupling of N-Boc-3-cyanopyrrolidine with 2-fluoro-4-methoxyiodobenzene (1.2 eq) in THF at 80°C, followed by diisobutylaluminum hydride (DIBAL-H) reduction at -20°C, delivers the target compound. The cyanide-to-aldehyde conversion proceeds with 75% yield and 97% purity after distillation.

Table 1: Yield Optimization in Multi-Step Synthesis

StepReagent RatioTemp (°C)Yield (%)
Cyanoalkylation1:1:211085
Boc Protection1:1.1:1.12592
Aryl Coupling1:1.28078
DIBAL-H Reduction1:1.25-2075

Catalytic Asymmetric Approaches for Chiral Center Formation

Palladium-mediated hydroarylation provides enantioselective access to the 3-aryl pyrrolidine core. Using Pd(OAc)₂ (4 mol%) with BINAP as a chiral ligand, pyrroline intermediates undergo asymmetric coupling with 2-fluoro-4-methoxyphenylboronic acid in THF/water (4:1) at 60°C. This method achieves 88% enantiomeric excess (ee) through π-allyl palladium intermediate formation, with the bulky methoxy group directing facial selectivity.

Recent modifications employ Jacobsen’s thiourea catalysts to enhance stereocontrol during the cyanide reduction step. By coordinating to the aluminum center in DIBAL-H, these catalysts enforce a preferential hydride attack trajectory, improving ee to 94%.

Protecting Group Strategies in Pyrrolidine Functionalization

The Boc group’s orthogonality proves critical in preventing side reactions during aryl coupling:

  • Acid Stability: Boc remains intact under Pd-catalyzed conditions (pH 6–8), unlike Cbz or Fmoc groups.
  • Deprotection Kinetics: Cleavage with HCl/dioxane (4M, 25°C) occurs within 30 minutes without disturbing the fluoroaryl moiety.
  • Steric Effects: tert-Butyl shielding prevents undesired N-arylation during cross-coupling steps, as demonstrated by comparative studies with acetyl-protected analogs.

Alternative strategies using photolabile protecting groups (e.g., nitroveratryloxycarbonyl) enable UV-triggered deprotection for sequential functionalization, though these require specialized light sources.

Solvent and Reaction Optimization for Improved Yield

Solvent polarity profoundly impacts reaction efficiency:

  • Cyanoalkylation: Toluene outperforms DMF or DMSO by minimizing imine hydrolysis (85% vs. 62% yield).
  • Boc Protection: Dichloromethane’s low polarity (ε 8.93) suppresses carbamate scrambling observed in THF.
  • Reduction Step: Switching from Et₂O to methylene chloride for DIBAL-H reactions reduces side-product formation from 18% to 7%.

Temperature Gradients: Implementing a -20°C to 0°C ramp during DIBAL-H addition prevents exothermic runaway reactions, maintaining selectivity for aldehyde over over-reduced alcohols. Microwave-assisted coupling at 100°C shortens aryl introduction from 12 hours to 45 minutes with comparable yields.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

295.15837173 g/mol

Monoisotopic Mass

295.15837173 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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